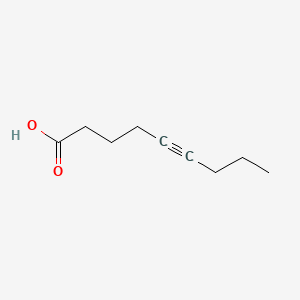
5-Nonynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nonynoic acid is an organic compound with the molecular formula C₉H₁₄O₂. It is a medium-chain fatty acid characterized by the presence of a triple bond between the fifth and sixth carbon atoms in its nine-carbon chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5-Nonynoic acid can be synthesized through various methods. One common approach involves the oxidation of 5-nonyne using strong oxidizing agents such as potassium permanganate (KMnO₄) or ozone (O₃). The reaction typically requires controlled conditions to ensure the selective oxidation of the triple bond to form the carboxylic acid group .
Industrial Production Methods: Industrial production of this compound often involves the ozonolysis of oleic acid, followed by the reduction of the resulting ozonide to yield the desired product. This method is favored for its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Nonynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form a diketone or carboxylic acid.
Reduction: Hydrogenation of the triple bond yields nonanoic acid.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), ozone (O₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst
Substitution: Alcohols or amines in the presence of acid catalysts
Major Products Formed:
Oxidation: Nonanoic acid, diketones
Reduction: Nonanoic acid
Substitution: Esters, amides
Wissenschaftliche Forschungsanwendungen
5-Nonynoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in cell signaling and as a modulator of enzyme activity.
Medicine: Investigated for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants
Wirkmechanismus
The mechanism of action of 5-Nonynoic acid involves its interaction with various molecular targets. The triple bond in its structure allows it to participate in unique chemical reactions, such as cycloaddition and radical formation. These reactions can modulate enzyme activity and influence cellular processes. The carboxylic acid group also enables interactions with proteins and other biomolecules, affecting their function and stability .
Vergleich Mit ähnlichen Verbindungen
Nonanoic acid: A saturated fatty acid with similar chain length but lacking the triple bond.
Octynoic acid: An eight-carbon fatty acid with a triple bond.
Decynoic acid: A ten-carbon fatty acid with a triple bond.
Uniqueness: 5-Nonynoic acid is unique due to the position of its triple bond, which imparts distinct chemical reactivity compared to its saturated and unsaturated counterparts. This unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
56630-34-3 |
|---|---|
Molekularformel |
C9H14O2 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
non-5-ynoic acid |
InChI |
InChI=1S/C9H14O2/c1-2-3-4-5-6-7-8-9(10)11/h2-3,6-8H2,1H3,(H,10,11) |
InChI-Schlüssel |
GIMQQWKASGCRDK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC#CCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



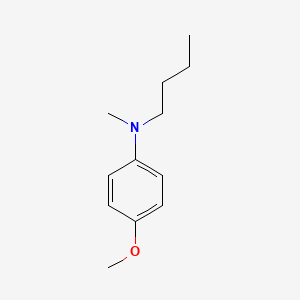
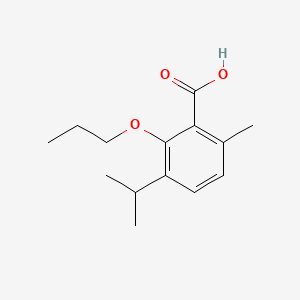
![Methyl 12-[(methanesulfonyl)oxy]octadecanoate](/img/structure/B14638415.png)

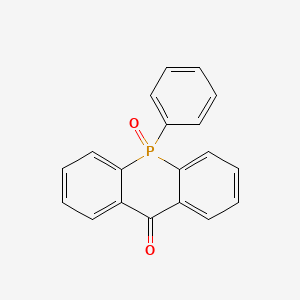


![[4-(Dimethylamino)phenyl]phosphonothioic dichloride](/img/structure/B14638441.png)
![Acetamide, N-[3-(hexyloxy)phenyl]-](/img/structure/B14638443.png)
![[Propane-2,2-diyldi(4,1-phenylene)]bis(phenylmethanone)](/img/structure/B14638447.png)
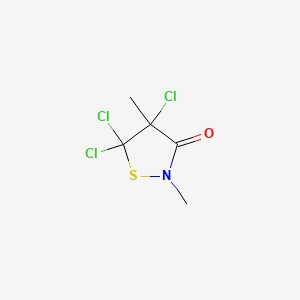
![2-({[(2-Chloroethyl)carbamoyl]oxy}imino)-2-cyanoacetamide](/img/structure/B14638469.png)
![Bicyclo[4.2.1]nonan-9-ol](/img/structure/B14638482.png)
